C8 Dihydroceramide

Cancer Biology Sphingolipid Signaling Negative Control

C8 Dihydroceramide (C8-dhCer) is the definitive negative control for C8 Ceramide—biologically inert due to its saturated sphinganine backbone lacking the 4,5-trans double bond. Validated by zero effect on cell viability in all tested lines, it is the gold standard for apoptosis and kinase assays. It also serves as a defined DEGS1 substrate for inhibitor screening and as an internal standard in LC-MS lipidomics. Substitution with other chain-length dihydroceramides introduces significant experimental variability. Order ≥98% purity to ensure reproducible results.

Molecular Formula C26H53NO3
Molecular Weight 427.7 g/mol
CAS No. 145774-33-0
Cat. No. B043514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC8 Dihydroceramide
CAS145774-33-0
SynonymsN-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]octanamide;  N-Octanoylsphinganine
Molecular FormulaC26H53NO3
Molecular Weight427.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
InChIInChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1
InChIKeyLGOFBZUQIUVJFS-LOSJGSFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C8 Dihydroceramide (CAS 145774-33-0) Procurement Guide: A Saturated Ceramide Analog for Controlled Sphingolipid Research


C8 Dihydroceramide (C8-dhCer; N-octanoyl-D-erythro-sphinganine; CAS 145774-33-0) is a cell-permeable, saturated ceramide analog distinguished from endogenous and synthetic ceramides by the absence of the 4,5-trans double bond in its sphingoid backbone . This structural feature renders it biologically inert in key ceramide-mediated pathways, establishing its primary utility as a negative control for its unsaturated counterpart, C8 Ceramide, and as a defined substrate for the enzyme dihydroceramide desaturase (DEGS1/DES) . It is a synthetic sphingolipid with an 8-carbon N-acyl chain (octanoyl) attached to a dihydrosphingosine (sphinganine) backbone .

Why Generic Ceramide Analogs Cannot Substitute for C8 Dihydroceramide (CAS 145774-33-0)


Substituting C8 Dihydroceramide with other short-chain ceramide analogs or even other dihydroceramides introduces significant experimental variability and can lead to invalid conclusions. The defining feature of C8 Dihydroceramide is its lack of biological activity in standard ceramide assays—a property not shared by its unsaturated counterpart C8 Ceramide, nor uniformly by other chain-length dihydroceramides [1]. For instance, while C2-dihydroceramide is also an inactive analog, its distinct acyl chain length alters its physicochemical properties, membrane partitioning, and its efficiency as a substrate for sphingolipid-metabolizing enzymes compared to the C8 version [2]. Therefore, for experiments requiring a specific, inactive negative control that closely mimics the physical properties of C8 Ceramide, or for studies focused on dihydroceramide desaturase substrate specificity, generic substitution with other analogs will not yield comparable results. The evidence below quantifies these critical differences.

Quantitative Evidence for C8 Dihydroceramide (CAS 145774-33-0): Differentiated Performance Data vs. Key Analogs


C8 Dihydroceramide Lacks Cytotoxic Activity: Quantitative Comparison vs. C8 Ceramide in Cancer Cell Lines

C8 Dihydroceramide exhibits a complete lack of cytotoxic activity in multiple human cancer cell lines, a property that is in stark contrast to its unsaturated counterpart, C8 Ceramide. This differential activity is foundational for its use as a negative control .

Cancer Biology Sphingolipid Signaling Negative Control

C8 Dihydroceramide Fails to Induce Apoptosis: Structural Requirement for the Sphingoid Double Bond

The inability of C8 Dihydroceramide to induce apoptosis is directly linked to the absence of the 4,5-trans double bond in its sphingoid backbone. This is a class-level characteristic of dihydroceramides, demonstrated quantitatively in seminal studies using the C2 analog [1].

Apoptosis Signal Transduction Structure-Activity Relationship

C8 Dihydroceramide Does Not Activate Ceramide-Activated Protein Kinase

C8 Dihydroceramide is incapable of stimulating ceramide-activated protein kinase (CAPK), a key downstream effector in ceramide signaling. This is a direct functional comparison to its active counterpart, C8 Ceramide .

Kinase Signaling Enzymology Negative Control

Chain-Length Dependent Substrate Preference: C8-Dihydroceramide vs. C2 and C6 Analogs in Sphingomyelin Synthesis

The N-acyl chain length of dihydroceramides dictates their metabolic fate. In CHO cells, C8-dihydroceramide (inferred via its C6 analog data) exhibits a substrate preference for sphingomyelin synthesis that is distinct from the shorter C2-dihydroceramide. The order of preference is C4-/C6-ceramide > C2-ceramide, and the dihydroceramides follow a similar but less efficient trend [1].

Lipid Metabolism Substrate Specificity Sphingolipidomics

C8-Dihydroceramide is a Substrate for Dihydroceramide Desaturase (DEGS1)

In addition to its role as a negative control, C8-dihydroceramide serves as a defined substrate for the enzyme dihydroceramide desaturase (DEGS1), the enzyme responsible for introducing the 4,5-trans double bond to form ceramide . This property distinguishes it as an active metabolic intermediate in the de novo sphingolipid synthesis pathway.

Enzymology Lipid Metabolism Sphingolipid Biosynthesis

Optimal Application Scenarios for C8 Dihydroceramide (CAS 145774-33-0) Based on Differentiated Evidence


Validation of C8 Ceramide-Specific Biological Effects

C8 Dihydroceramide is the gold-standard negative control for experiments involving C8 Ceramide. As demonstrated, it lacks the cytotoxic, pro-apoptotic, and kinase-activating properties of its unsaturated counterpart . A researcher studying C8 Ceramide-induced apoptosis in cancer cells would treat a parallel set of cells with an identical concentration of C8 Dihydroceramide to confirm that the observed cell death is due to C8 Ceramide's specific signaling and not a non-specific effect of its amphiphilic structure. The evidence that C8-dihydroceramide shows 'no effect on cell viability' makes it the ideal matched control.

Investigating the Role of the Sphingoid Double Bond in Lipid Signaling

The structural difference between C8 Ceramide (unsaturated) and C8 Dihydroceramide (saturated) provides a precise tool to dissect the functional importance of the 4,5-trans double bond in sphingolipid biology . By comparing the effects of these two analogs in any given assay (e.g., protein-protein interaction, membrane biophysics, or cellular signaling), researchers can directly attribute any differential activity to the presence or absence of this double bond. This is a more controlled approach than comparing compounds with different headgroups or acyl chain lengths.

Studying Dihydroceramide Desaturase (DEGS1) Activity and Inhibition

C8-dihydroceramide is a known substrate for DEGS1, the enzyme that converts it to C8 Ceramide . This makes it a valuable tool for in vitro enzyme assays. Researchers can use C8-dihydroceramide to measure DEGS1 activity by monitoring the formation of C8 Ceramide via LC-MS [1]. Furthermore, in studies evaluating novel DEGS1 inhibitors, C8-dihydroceramide can be used as a substrate to determine the inhibitor's potency (IC50) and mechanism of action. This application leverages its property as a metabolic intermediate rather than its role as a negative control.

Quantitative Sphingolipidomics as a Stable Internal Standard

Due to its predictable chromatographic behavior and stability, C8-dihydroceramide is used as an internal standard in high-throughput liquid chromatography-mass spectrometry (LC-MS) assays for quantifying ceramides and dihydroceramides in complex biological matrices like human plasma . Its distinct mass and retention time relative to endogenous long-chain sphingolipids allow for accurate normalization and quantification, which is essential for biomarker discovery and metabolic profiling studies. This application is supported by its defined physicochemical properties and established LC-MS/MS methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for C8 Dihydroceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.